1-[5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]piperidin-4-ol 1-[5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]piperidin-4-ol
Brand Name: Vulcanchem
CAS No.: 59663-59-1
VCID: VC19566484
InChI: InChI=1S/C22H24N4O3/c1-28-18-7-3-15(4-8-18)20-21(16-5-9-19(29-2)10-6-16)24-25-22(23-20)26-13-11-17(27)12-14-26/h3-10,17,27H,11-14H2,1-2H3
SMILES:
Molecular Formula: C22H24N4O3
Molecular Weight: 392.5 g/mol

1-[5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]piperidin-4-ol

CAS No.: 59663-59-1

Cat. No.: VC19566484

Molecular Formula: C22H24N4O3

Molecular Weight: 392.5 g/mol

* For research use only. Not for human or veterinary use.

1-[5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]piperidin-4-ol - 59663-59-1

Specification

CAS No. 59663-59-1
Molecular Formula C22H24N4O3
Molecular Weight 392.5 g/mol
IUPAC Name 1-[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]piperidin-4-ol
Standard InChI InChI=1S/C22H24N4O3/c1-28-18-7-3-15(4-8-18)20-21(16-5-9-19(29-2)10-6-16)24-25-22(23-20)26-13-11-17(27)12-14-26/h3-10,17,27H,11-14H2,1-2H3
Standard InChI Key MIOOFJQKJGSTBT-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)C2=C(N=NC(=N2)N3CCC(CC3)O)C4=CC=C(C=C4)OC

Introduction

1-[5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]piperidin-4-ol is a synthetic organic compound that features a piperidine ring attached to a triazine moiety. The triazine ring is further substituted with two methoxy-substituted phenyl groups, which contribute to its potential biological activity. This compound has been studied for its structural properties and potential applications in various fields.

Synthesis

The synthesis of 1-[5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]piperidin-4-ol typically involves several steps, including the formation of the triazine ring and its subsequent attachment to the piperidine moiety. The specific synthesis methods may vary depending on the starting materials and desired yield.

Biological Activity and Applications

Compounds similar to 1-[5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]piperidin-4-ol have been studied for their biological activities, which can include interactions with various biological targets. These interactions are often assessed through techniques such as binding affinity studies and mechanism of action analyses.

Data Table

PropertyValue
Molecular FormulaC22H24N4O3
Molecular Weight392.45 g/mol
Exact Mass392.185 g/mol
CAS Number59663-59-1
LogP3.2489
PSA80.6000

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